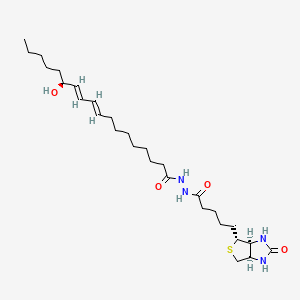

13(S)-HODE-biotin

描述

Contextualizing 13(S)-HODE as a Bioactive Lipid Metabolite

13(S)-HODE is a product of linoleic acid metabolism, primarily generated by the enzyme 15-lipoxygenase (15-LOX). nih.govwikipedia.orgcaymanchem.com It is recognized as a significant signaling molecule involved in a variety of cellular processes. Research has demonstrated its involvement in cell proliferation, differentiation, apoptosis (programmed cell death), and inflammation. nih.govfrontiersin.org

Studies have implicated 13(S)-HODE in both promoting and inhibiting cancer growth, depending on the context. For instance, it has been shown to be involved in the development and progression of prostate cancer. nih.gov Conversely, other research suggests it can suppress cancer cell growth by inhibiting the mTOR signaling pathway, a key regulator of cell growth and metabolism. biorxiv.orgbiorxiv.org Furthermore, 13(S)-HODE has been shown to modulate the inflammatory response by affecting calcium influx in immune cells and to play a role in age-related conditions like liver steatosis. caymanchem.commedchemexpress.comnih.gov The diverse and sometimes contradictory roles of 13(S)-HODE highlight the complexity of lipid signaling and underscore the need for precise tools to dissect its functions.

Rationale for Biotinylation of 13(S)-HODE as a Research Probe

The primary reason for biotinylating 13(S)-HODE is to create a molecular probe for affinity-based research applications. sigmaaldrich.com Biotin (B1667282) has an exceptionally high and specific affinity for streptavidin and avidin (B1170675) proteins. This strong and stable interaction is harnessed in various biochemical assays.

By attaching a biotin tag to 13(S)-HODE, researchers can:

Identify Binding Partners: Biotinylated 13(S)-HODE can be incubated with cell lysates or tissue extracts. Any proteins that bind to 13(S)-HODE will also be bound to the biotin tag. These protein-lipid complexes can then be "pulled down" or isolated using streptavidin-coated beads. biorxiv.orgnih.gov Subsequent analysis of the captured proteins, often by mass spectrometry, can reveal the direct molecular targets of 13(S)-HODE. biorxiv.orgnih.gov

Visualize and Localize Interactions: The biotin tag can be linked to fluorescent or enzymatic reporters via streptavidin. This allows for the visualization of where 13(S)-HODE localizes within cells and tissues, providing spatial information about its sites of action.

Develop Quantitative Assays: The biotin-streptavidin interaction can be utilized to develop sensitive assays, such as enzyme-linked immunosorbent assays (ELISAs), to quantify the binding of 13(S)-HODE to its targets. oup.com

The synthesis of biotinylated probes like 13(S)-HODE-biotin has been a crucial advancement, enabling a deeper understanding of the molecular mechanisms of action for bioactive lipids. caymanchem.com For example, the use of biotinylated 15(S)-HETE, a related lipid, as a probe provided a basis for the similar application of this compound to discover its binding proteins and receptors. caymanchem.combiomol.comcaymanchem.com

Interactive Data Table: Properties of 13(S)-HODE and this compound

| Property | 13(S)-HODE | This compound |

| Alternate Names | 13S-hydroxy-9Z,11E-octadecadienoic acid | 13(S)-HODE−biotin, 13S-Hydroxy-9Z,11E-octadecadiene-(2-biotinyl)hydrazide |

| Molecular Formula | C₁₈H₃₂O₃ caymanchem.comscbt.com | C₂₈H₄₈N₄O₄S caymanchem.combiomol.com |

| Molecular Weight | 296.44 g/mol scbt.com | 536.8 g/mol caymanchem.combiomol.com |

| CAS Number | 29623-28-7 caymanchem.comscbt.com | 1217458-58-6 caymanchem.combiomol.com |

| Purity | ≥98% scbt.com | ≥98% (may contain trace amounts of free biotin) caymanchem.combiomol.com |

| Appearance | A solution in ethanol (B145695) caymanchem.com | A solution in ethanol caymanchem.combiomol.com |

属性

IUPAC Name |

(9E,11E,13S)-N'-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N4O4S/c1-2-3-11-16-22(33)17-12-9-7-5-4-6-8-10-13-19-25(34)31-32-26(35)20-15-14-18-24-27-23(21-37-24)29-28(36)30-27/h7,9,12,17,22-24,27,33H,2-6,8,10-11,13-16,18-21H2,1H3,(H,31,34)(H,32,35)(H2,29,30,36)/b9-7+,17-12+/t22-,23-,24+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSREJALHGALEV-VYRDBPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)NNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for 13 S Hode Biotin

Enzymatic Pathways Leading to Endogenous 13(S)-HODE

The formation of 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) in biological systems is primarily an enzymatic process involving the metabolism of linoleic acid, one of the most abundant polyunsaturated fatty acids in the Western diet. acs.org Two main enzyme families, lipoxygenases and cyclooxygenases, are responsible for its synthesis.

Role of 15-Lipoxygenase (ALOX15) in Linoleic Acid Metabolism

The principal pathway for the stereospecific synthesis of 13(S)-HODE involves the 15-lipoxygenase (ALOX15) family of enzymes. Current time information in Bangalore, IN.nwbiotec.com In humans, the 15-lipoxygenase-1 (15-LOX-1 or ALOX15) enzyme preferentially uses linoleic acid as its substrate over other fatty acids like arachidonic acid. semanticscholar.orgcam.ac.uk The enzyme catalyzes the introduction of molecular oxygen at the carbon-13 position of linoleic acid in a highly stereospecific manner. Current time information in Bangalore, IN.

This enzymatic reaction yields 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). Current time information in Bangalore, IN.nih.gov This hydroperoxide intermediate is unstable and is rapidly reduced in cells by peroxidases to the more stable hydroxy derivative, 13(S)-HODE. Current time information in Bangalore, IN.nwbiotec.com In rodents, the orthologous enzyme 12/15-lipoxygenase performs a similar function, converting linoleic acid to 13(S)-HODE. nih.gov This ALOX15-mediated pathway is significant in various physiological and pathological processes, including inflammation, cancer cell apoptosis, and atherosclerosis. cam.ac.uksfrbm.org

Involvement of Cyclooxygenases in (±)13-HODE Formation

Cyclooxygenase (COX) enzymes, well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, also metabolize linoleic acid to produce HODE isomers. Current time information in Bangalore, IN.researchgate.net Both COX-1 and COX-2 can convert linoleic acid into 13-HODE, although COX-2 is generally more efficient in this conversion. Current time information in Bangalore, IN.

The COX-mediated pathway first produces the hydroperoxide intermediate 13-HPODE, which is then reduced to 13-HODE. mdpi.com Unlike the highly stereospecific lipoxygenase pathway, the COX pathway is less specific, producing a mixture of isomers. Current time information in Bangalore, IN.researchgate.net The main stable products of linoleic acid metabolism by COX enzymes are 9(R)-HODE and 13(S)-HODE. Current time information in Bangalore, IN.nwbiotec.com The formation of 13-HPODE by COX enzymes can also act as a feedback inhibitor, suppressing further prostaglandin formation from arachidonic acid. mdpi.com

| Enzyme Family | Specific Enzyme(s) | Substrate | Intermediate Product | Final Product(s) | Stereospecificity |

| Lipoxygenase | 15-Lipoxygenase-1 (ALOX15) | Linoleic Acid | 13(S)-HpODE | 13(S)-HODE | High (S-isomer) |

| Cyclooxygenase | COX-1, COX-2 | Linoleic Acid | 13-HPODE | (±)13-HODE, 9-HODE | Low (mixture of isomers) |

Chemical Synthesis Strategies for 13(S)-HODE-biotin Conjugates

The synthesis of this compound is designed to create a molecular probe for identifying and studying the binding proteins and receptors of 13(S)-HODE. nih.govcaymanchem.com The structure of the conjugate, formally named 13(S)-hydroxy-N'-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)octadeca-9Z,11E-dienehydrazide, indicates that the biotin (B1667282) moiety is attached to the carboxylic acid end of the 13(S)-HODE molecule via a hydrazide linker. caymanchem.comresearchgate.net

The general chemical strategy for this conjugation involves carbodiimide (B86325) chemistry.

Activation of the Carboxylic Acid : The carboxyl group of 13(S)-HODE is activated using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction is typically performed in an acidic buffer (e.g., MES buffer) and results in a highly reactive O-acylisourea intermediate. nwbiotec.com

Nucleophilic Attack by Biotin-Hydrazide : A biotin derivative containing a hydrazide functional group (e.g., biotin hydrazide or a longer-chain version like biotin-LC-hydrazide) is added to the reaction. researchgate.net The terminal amine of the hydrazide group acts as a nucleophile, attacking the activated carboxyl group of 13(S)-HODE.

Formation of a Stable Hydrazide Bond : This reaction forms a stable, covalent hydrazide bond, yielding the final this compound conjugate. The resulting probe retains the critical hydroxy and diene structures of 13(S)-HODE while incorporating the high-affinity biotin tag for detection and purification using streptavidin-based techniques. biorxiv.org

Precursor Biotinylation for Related Lipid Hydroperoxides (e.g., 13-HPODE-biotin)

In addition to the stable 13(S)-HODE, its unstable precursor, 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE), can also be biotinylated for use in specific research applications, such as identifying protein targets of lipid hydroperoxide degradation products. acs.orgnih.govresearchgate.net The synthesis of 13-HPODE-biotin has been successfully demonstrated, providing a valuable tool for studying cellular oxidative stress. nih.gov

A documented synthesis strategy involves the following steps:

Enzymatic Synthesis of 13-HPODE : The precursor, 13-HPODE, is first synthesized by the enzymatic oxidation of linoleic acid using soybean lipoxidase. nih.gov

Amide Bond Coupling : The carboxyl group of the purified 13-HPODE is then coupled to an amine-containing biotin reagent, such as biotin-PEO-LC-Amine. nih.gov

Use of Coupling Reagents : This coupling reaction is facilitated by a peptide coupling agent like HATU (2-(1H-7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dimethylformamide (DMF). nih.gov

This method creates a stable amide linkage between the 13-HPODE molecule and the biotin tag, resulting in a synthetically produced 13-HPODE-biotin probe that can be introduced to cells to study the covalent modification of proteins by its reactive degradation products. nih.gov

Advanced Methodological Applications of 13 S Hode Biotin in Molecular Target Identification

Affinity-Based Proteomics for Binding Partner Elucidation

Affinity-based proteomics is a primary strategy for discovering the proteins that interact with a small molecule like 13(S)-HODE. By tagging the molecule with biotin (B1667282), researchers can effectively "fish" for its binding partners within a complex mixture of cellular proteins. mdpi.comnih.gov

Streptavidin Bead Pull-Down Assays with Biotin-Labeled 13(S)-HODE

A key technique in this process is the streptavidin bead pull-down assay. apexbt.comprotocols.io This method leverages the exceptionally strong and specific interaction between biotin and streptavidin, a protein that can be immobilized on magnetic beads. neb.com In a typical experiment, cell lysates are incubated with 13(S)-HODE-biotin. nih.govbiorxiv.org If a protein in the lysate specifically binds to 13(S)-HODE, it will become associated with the biotin tag.

Following incubation, streptavidin-coated magnetic beads are added to the mixture. apexbt.com These beads capture the this compound probe, and along with it, any proteins that are bound to it. researchgate.net Unbound proteins are then washed away, leaving the protein-probe complexes attached to the beads. Finally, the captured proteins are eluted from the beads, often by using acidic conditions or by competing with free biotin, and are then ready for identification. apexbt.com

For instance, a study investigating the role of 13-HODE in liver steatosis used biotin-labeled 13(S)-HODE to pull down interacting proteins from mouse hepatocyte lysates. nih.govresearchgate.net Similarly, researchers exploring the effect of 13-S-HODE on cancer cell growth utilized a pull-down assay with biotinylated 13-S-HODE to identify its binding to mTOR and its subunit, raptor, in HEK293T cell lysates. biorxiv.orgbiorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Downstream Protein Identification

Once the potential binding partners of 13(S)-HODE are isolated through pull-down assays, they need to be identified. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for this purpose. nih.govresearchgate.netbiorxiv.org The eluted proteins from the pull-down are first digested into smaller peptide fragments. This mixture of peptides is then separated by liquid chromatography before being introduced into a mass spectrometer.

The mass spectrometer measures the mass-to-charge ratio of the peptides, generating a unique "fingerprint" for each one. This data is then compared against protein databases to identify the proteins that were originally present in the sample. ebi.ac.uk

In the study on liver steatosis, proteins pulled down with this compound were subjected to LC-MS/MS analysis, which led to the identification of 77 potential binding proteins. nih.govresearchgate.net Another study successfully used affinity purification followed by LC-MS to identify 13-HODE as a metabolite associated with mTOR. biorxiv.org

In Silico Molecular Docking for Predicted Interactions

Following the identification of potential binding partners by LC-MS, computational methods like in silico molecular docking can be employed to predict and analyze the interaction between 13(S)-HODE and the identified proteins. nih.govresearchgate.netresearchgate.net This approach uses computer algorithms to model the three-dimensional structures of both the ligand (13(S)-HODE) and the protein target.

The software then attempts to fit the ligand into the protein's binding site in various orientations and conformations, calculating a "docking score" for each pose. nih.gov This score represents the predicted binding affinity, with lower scores generally indicating a more favorable interaction.

For example, after identifying 77 proteins that could bind to 13(S)-HODE, researchers used in silico molecular docking to rank these proteins based on their predicted binding potential. nih.govresearchgate.net This analysis revealed that catalase (CAT) had the highest predicted potential to bind to 13-HODE, a finding that was further validated by other experimental methods. nih.govresearchgate.netresearchgate.net

| Protein | Vina Score | Function |

|---|---|---|

| CAT | -7.3 | Enzyme involved in redox homeostasis |

| ALDH2 | -7.1 | Enzyme in alcohol metabolism |

| HSP90B1 | -7.0 | Molecular chaperone |

| GSTM1 | -6.9 | Enzyme in detoxification |

| SOD1 | -6.8 | Antioxidant enzyme |

| HSPA5 | -6.8 | Molecular chaperone |

| EEF2 | -6.7 | Translation elongation factor |

| ACTB | -6.7 | Cytoskeletal protein |

| PGK1 | -6.6 | Glycolytic enzyme |

| GAPDH | -6.5 | Glycolytic enzyme |

Quantitative Interaction and Structural Analysis

Beyond simply identifying binding partners, it is crucial to quantify the interaction and understand the structural changes that occur upon binding. Techniques like Surface Plasmon Resonance (SPR) and Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) provide these deeper insights.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Dissociation Constants

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time. cytivalifesciences.commdpi.com In an SPR experiment, one molecule (the ligand, e.g., a purified potential binding protein) is immobilized on a sensor chip, while the other molecule (the analyte, e.g., 13(S)-HODE) is flowed over the surface. springernature.comnih.gov

Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. cytivalifesciences.com This allows for the real-time monitoring of the association and dissociation of the two molecules. From this data, key kinetic parameters such as the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D) can be calculated. The K_D value is a measure of the binding affinity, with lower values indicating a stronger interaction.

In the context of 13(S)-HODE research, SPR was used to confirm the direct interaction between 13(S)-HODE and catalase (CAT). nih.govresearchgate.net Recombinant CAT protein was immobilized on a Biacore chip, and 13(S)-HODE was passed over the surface, confirming binding and allowing for the estimation of the dissociation constant. nih.govresearchgate.net

| Analyte | Ligand | K_D (μM) | Reference |

|---|---|---|---|

| 13(S)-HODE | Catalase (CAT) | 1.86 | nih.govresearchgate.net |

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Insights

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique that provides information about protein conformation and dynamics in solution. nih.govanr.fr The method is based on the principle that the amide hydrogens on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent (like D₂O).

The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. nih.gov Regions of the protein that are buried within the core or are involved in stable secondary structures (like alpha-helices and beta-sheets) will exchange more slowly than flexible, solvent-exposed loop regions.

By comparing the deuterium uptake of a protein in its free state versus its state when bound to a ligand like 13(S)-HODE, researchers can identify regions of the protein that undergo conformational changes upon binding. A decrease in deuterium exchange in a particular region upon ligand binding suggests that this area has become less solvent-accessible, possibly because it is part of the binding site or has undergone a conformational change. While direct application of HDX-MS to study this compound interactions is not yet widely documented in the provided context, it represents a potent future direction for gaining detailed structural insights into how 13(S)-HODE modulates the function of its target proteins. biorxiv.org

Immunodetection and Visualization Techniques

Application of Biotinylated Secondary Antibodies in Immunohistochemistry for 13-S-HODE Detection

The visualization of 13(S)-HODE's biological interactions within tissues is often achieved indirectly through immunohistochemistry (IHC). This technique does not typically detect the small lipid molecule 13(S)-HODE directly, but rather identifies the cellular location of proteins that either bind to it or are involved in its synthesis. The use of biotinylated secondary antibodies is a cornerstone of modern IHC protocols, offering significant signal amplification and enhanced detection sensitivity, which is crucial for localizing low-abundance protein targets. thermofisher.comthermofisher.com

The general principle involves a multi-step process. thermofisher.com First, a primary antibody is selected that specifically binds to a target protein of interest—for instance, a protein identified as a binding partner for 13(S)-HODE. This primary antibody is applied to a tissue sample, where it binds to the target antigen. Following this, a biotinylated secondary antibody, which is designed to recognize and bind to the primary antibody, is introduced. thermofisher.comjacksonimmuno.com Each secondary antibody molecule is conjugated to multiple molecules of biotin, a small vitamin. thermofisher.comjacksonimmuno.com

The final step involves the application of a detection complex, most commonly an Avidin-Biotin Complex (ABC). thermofisher.com Avidin (B1170675) (or streptavidin) has an exceptionally high affinity for biotin and is conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). thermofisher.comjacksonimmuno.com When the ABC is added, the avidin-enzyme conjugate binds to the biotin molecules on the secondary antibody. This creates a large complex with a high concentration of enzyme molecules at the site of the target antigen. thermofisher.com The addition of a chromogenic substrate, which is converted by the enzyme into a colored precipitate, allows for the visualization of the target protein's location within the tissue architecture. abcam.com

This amplification strategy is critical for visualizing the subcellular localization of proteins that interact with 13(S)-HODE. Research utilizing this compound probes in pull-down assays has identified several protein targets. nih.govbiorxiv.org For example, Catalase (CAT) was identified as a direct target of 13-S-HODE in mouse hepatocytes, and its inhibition by 13-S-HODE is linked to age-related liver steatosis. nih.gov Similarly, the mTOR protein and its complex subunit, raptor, have been shown to bind to biotin-labeled 13-S-HODE. biorxiv.org Other studies using related probes have implicated proteins such as actin and the alpha-subunit of mitochondrial ATP synthase as potential binding partners. nih.gov

By employing IHC with biotinylated secondary antibodies, researchers can investigate the expression and localization of these identified target proteins (e.g., Catalase, mTOR) in various tissues and disease states, providing spatial context to the biochemical interactions discovered using this compound probes.

Interactive Data Table: Protein Targets of 13(S)-HODE Identified via Biotinylated Probes

The following table summarizes key proteins that have been identified as binding partners for 13(S)-HODE through affinity pull-down assays using this compound or related probes. These proteins represent potential targets for subsequent validation and localization studies using immunohistochemistry.

| Identified Protein Target | Experimental System | Key Findings | Reference |

| Catalase (CAT) | Mouse Hepatocytes | Among 77 potential proteins identified via a this compound pull-down, CAT was confirmed as a direct target. Binding of 13-HODE inhibits CAT activity. | nih.gov |

| mTOR (mechanistic Target of Rapamycin) | HEK293T Cell Lysates | Biotin-labeled 13-S-HODE was shown to bind to endogenous mTOR. The interaction is direct and inhibits mTOR's kinase activity in an ATP-competitive manner. | biorxiv.org |

| Raptor (Regulatory-associated protein of mTOR) | HEK293T Cell Lysates | Biotin-labeled 13-S-HODE also pulled down raptor, a key component of the mTORC1 complex, supporting the interaction with the mTOR pathway. | biorxiv.org |

| Actin | RBL-1 Cell Membranes | Identified using a 15(S)-HETE biotin hydrazide probe, for which 13(S)-HODE was an effective competitor for binding. | nih.gov |

| Mitochondrial ATP Synthase (alpha-subunit) | RBL-1 Cell Membranes | Identified using a 15(S)-HETE biotin hydrazide probe, with 13(S)-HODE showing competitive binding. | nih.gov |

Elucidation of 13 S Hode Associated Cellular and Molecular Mechanisms Through Biotinylation Studies

Modulation of Intracellular Signaling Cascades

Biotinylated 13(S)-HODE has been pivotal in uncovering its influence on key intracellular signaling networks that govern cellular growth, metabolism, and apoptosis. These studies have provided direct evidence of its interactions with components of the mTOR and PPAR signaling pathways.

Recent investigations have identified 13(S)-HODE as a natural inhibitor of the mTOR signaling pathway, a central regulator of cell growth and proliferation. biorxiv.org Biotin-based affinity purification has been a key technique in demonstrating the direct interaction between 13(S)-HODE and mTOR.

Biotinylated 13(S)-HODE has been utilized in pull-down experiments to confirm its direct binding to the mechanistic target of rapamycin (B549165) (mTOR). biorxiv.org Specifically, biotin-labeled 13(S)-HODE was shown to interact with the C-terminal region of mTOR. biorxiv.org This interaction is functionally significant, as 13(S)-HODE has been demonstrated to inhibit the kinase activity of mTOR in an ATP-competitive manner. biorxiv.orgbiorxiv.org In vitro kinase assays have revealed that 13(S)-HODE directly suppresses mTOR's ability to phosphorylate its substrates. biorxiv.org This inhibitory effect is achieved through the binding of 13(S)-HODE to the catalytic domain of mTOR. biorxiv.orgbiorxiv.org

The inhibition of mTOR kinase activity by 13(S)-HODE has direct consequences for its downstream signaling. A key substrate of mTORC1 is the ribosomal protein S6 kinase 1 (S6K1), which plays a crucial role in protein synthesis and cell growth. Studies have shown that treatment with 13(S)-HODE leads to a dose-dependent reduction in the phosphorylation of S6K1 at threonine 389 (T389). biorxiv.org This specific inhibition of S6K1 phosphorylation, without affecting other kinases like Akt at serine 473 (S473), highlights the selective action of 13(S)-HODE on the mTORC1 branch of the pathway. biorxiv.org The reduced phosphorylation of S6K1 subsequently leads to decreased phosphorylation of its own substrate, the S6 ribosomal protein. biorxiv.org

Table 1: Effect of 13(S)-HODE on mTOR Pathway Components

| Component | Effect of 13(S)-HODE | Experimental Evidence |

|---|---|---|

| mTOR | Direct binding and inhibition of kinase activity | Pull-down assays with biotin-labeled 13(S)-HODE, in vitro kinase assays. biorxiv.orgbiorxiv.org |

| S6K1 | Decreased phosphorylation at T389 | Western blot analysis following cell treatment with 13(S)-HODE. biorxiv.org |

| S6 | Decreased phosphorylation at S240/244 | Western blot analysis in colorectal cancer cells treated with 13(S)-HODE. biorxiv.org |

| Akt | No significant change in phosphorylation at S473 | Western blot analysis, demonstrating specificity for mTORC1. biorxiv.org |

13(S)-HODE is a known ligand and modulator of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play critical roles in lipid metabolism and inflammation. wikipedia.orgmdpi.com Biotinylation studies, alongside other molecular techniques, have helped to dissect the specific interactions and regulatory effects of 13(S)-HODE on different PPAR isoforms.

Research has identified 13(S)-HODE as a direct activator of PPARγ. wikipedia.org This interaction is believed to contribute to various physiological and pathological processes. For instance, the activation of PPARγ by 13(S)-HODE in macrophages can stimulate the uptake of lipids, a key event in the formation of foam cells associated with atherosclerosis. wikipedia.org Both 9-HODE and 13-HODE act as PPARγ agonists, leading to increased expression of target genes like FABP4 and CD36. nih.gov Similarly, 13(S)-HODE, along with 9(S)-HODE, has been shown to stimulate the activation of PPARβ. wikipedia.orgmdpi.com This activation is thought to occur when oxidized low-density lipoprotein (LDL) containing these HODEs is taken up by cells, and the HODEs are subsequently released to act as direct ligands for PPARβ. wikipedia.org

In contrast to its effects on PPARγ and PPARβ, 13(S)-HODE has been shown to downregulate the expression and activation of PPAR-δ, particularly in the context of colorectal cancer. nih.govpnas.org Studies have demonstrated that 13-S-HODE can bind to PPAR-δ and decrease its activation. nih.govpnas.org This leads to a reduction in the expression of the PPAR-δ gene itself. nih.gov This downregulation of PPAR-δ by 13-S-HODE is a significant event, as it has been linked to the induction of apoptosis in colorectal cancer cells. nih.govpnas.org

Table 2: Regulation of PPAR Isoforms by 13(S)-HODE

| PPAR Isoform | Effect of 13(S)-HODE | Cellular Context/Outcome |

|---|---|---|

| PPARγ | Activation | Macrophage lipid uptake, foam cell formation. wikipedia.orgnih.gov |

| PPARβ | Activation | Potential role in cellular response to oxidized LDL. wikipedia.orgmdpi.com |

| PPAR-δ | Downregulation of expression and activation | Induction of apoptosis in colorectal cancer cells. nih.govpnas.org |

Activation of PPARγ and PPARβ

Influence on Insulin-Like Growth Factor-1 Receptor (IGF-1R) Signaling

Research has demonstrated that 13(S)-HODE can influence the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, a crucial regulator of cell growth and proliferation. In prostate carcinoma cells, 13(S)-HODE has been shown to increase the expression of IGF-1R, which may in turn trigger cell proliferation or migration. This effect is concentration-dependent, with lower physiological levels (up to 34 µM) increasing IGF-1R transcription, while higher, non-physiological concentrations lead to its downregulation. The activation of the IGF-1R promoter by 13(S)-HODE suggests a potential role for the 15-lipoxygenase/13(S)-HODE axis in augmenting the paracrine action of IGF-1, which could have a profound impact on carcinogenesis. This signaling may proceed through the PI3 kinase and/or MAP/Erk kinase pathway.

Table 1: Effect of 13(S)-HODE on IGF-1R Signaling in Prostate Cancer Cells

| Finding | Cellular Context | Implication | Citation |

|---|---|---|---|

| Increased IGF-1R expression | Prostate carcinoma cells | Potential for increased cell proliferation and migration | heraldopenaccess.us |

| Upregulation of IGF-1R transcription | Prostate carcinoma cells | 13(S)-HODE-dependent regulation of IGF-1R levels | heraldopenaccess.us |

| Blockade of IGF-1R inhibits growth | PC-3 prostate cancer cells | Affects IGF-1-stimulated MAP kinase (Erk1/2) and Akt activation | heraldopenaccess.us |

Modulation of Calcium Influx in Human Polymorphonuclear Leukocytes

13(S)-HODE has been identified as a modulator of calcium signaling in human polymorphonuclear leukocytes (PMNs). wikipedia.orgnih.govebi.ac.ukcaymanchem.combiomol.com Specifically, it affects the intracellular calcium influx induced by various activating factors, including platelet-activating factor (PAF), leukotriene B4, and formyl-Met-Leu-Phe. wikipedia.orgnih.govebi.ac.ukcaymanchem.combiomol.comresearchgate.netscbt.com Studies have shown that 13(S)-HODE inhibits the increase in intracellular calcium in activated human PMNs. wikipedia.orgcaymanchem.com The precise mechanism behind this inhibitory effect is still under investigation, but the use of probes like 13(S)-HODE-biotin is foundational for identifying the specific receptors or binding proteins involved in this process. wikipedia.orgebi.ac.ukcaymanchem.combiomol.com

Activation of Protein Kinase C (PKC) Pathways

The influence of 13(S)-HODE extends to the Protein Kinase C (PKC) family of enzymes, which are critical components of intracellular signal transduction. Research in murine melanoma cells has shown that 13(S)-HODE can act as an inhibitor of PKC-α activation. biomol.com In this context, another lipid metabolite, 12(S)-HETE, induces the translocation of PKC-α to the plasma membrane, enhancing cell adhesion, an effect that is blocked by 13(S)-HODE. biomol.com This antagonistic action is believed to be mediated through a G-protein-linked receptor, as 13(S)-HODE was found to block the 12(S)-HETE-induced increase in the second messengers diacylglycerol and inositol (B14025) trisphosphate. biomol.com

Furthermore, in epidermal tissue, 13(S)-HODE has been shown to reverse hyperproliferation by selectively suppressing PKC-β activity. researchgate.net This mechanism involves the incorporation of topical 13(S)-HODE into a novel diacylglycerol (13-HODE-DAG), which was found to be depleted in hyperproliferative skin. researchgate.net The replenishment and accumulation of this specific DAG molecule leads to the selective inhibition of the PKC-β isozyme. researchgate.net

Table 2: Modulation of PKC Isozymes by 13(S)-HODE

| PKC Isozyme | Effect of 13(S)-HODE | Cellular Context | Mechanism | Citation |

|---|---|---|---|---|

| PKC-α | Inhibition | Murine Melanoma Cells | Blocks 12(S)-HETE-induced increase in diacylglycerol and inositol trisphosphate | biomol.com |

| PKC-β | Selective Suppression | Hyperproliferative Epidermis | Formation of 13-HODE-containing diacylglycerol (13-HODE-DAG) | researchgate.net |

Enzyme Activity Modulation

Catalase (CAT) Inhibition and Resultant Oxidative Stress Pathways

One of the most significant discoveries made using this compound as a probe is the identification of Catalase (CAT) as a direct binding target. nih.govresearchgate.net In studies on primary mouse hepatocytes, pull-down assays with biotin-labeled 13(S)-HODE followed by proteomic analysis identified CAT as a protein with a high potential to bind to 13-HODE. nih.govresearchgate.net This direct interaction was subsequently confirmed using surface plasmon resonance assays. nih.govresearchgate.net

Functionally, this binding is inhibitory. 13-HODE decreases the enzymatic activity of CAT, an essential enzyme that protects cells from oxidative damage by decomposing hydrogen peroxide. nih.gov The inhibition of CAT activity leads to an increase in reactive oxygen species (ROS), contributing to oxidative stress. researchgate.net This pathway has been implicated in age-related liver steatosis, where 13-HODE produced by senescent cells inhibits CAT, leading to the activation of Sterol Regulatory Element-Binding Protein 1 (SREBP1) and subsequent lipid accumulation. nih.gov

Regulation of 5-Lipoxygenase Activity

The relationship between 13(S)-HODE and 5-lipoxygenase (5-LOX) is complex, as 13(S)-HODE is a product of the competing 15-lipoxygenase (15-LOX) pathway. researchgate.net However, studies using biotinylated probes of other hydroxy fatty acids, such as 15(S)-HETE, have provided indirect evidence of interaction. In these experiments, 13(S)-HODE was shown to be an effective competitor for the binding of 15(S)-HETE to its target proteins. researchgate.net Given that 15(S)-HETE is known to inhibit 5-LOX activity in certain cell types, the competition by 13(S)-HODE suggests it may interact with the same or similar binding sites, although its direct regulatory effect on 5-LOX activity requires further characterization. researchgate.net Some research indicates the presence of an allosteric binding site on 5-LOX, which could be a target for regulatory lipids, but a direct link to 13(S)-HODE has not been definitively established. acs.org

Protein Binding and Structural Interactions (Identified via this compound probes)

The primary utility of this compound is to identify the direct cellular interactome of its non-biotinylated counterpart. Through affinity purification coupled with mass spectrometry, this probe has enabled the discovery of numerous protein targets, providing a molecular basis for the biological activities of 13(S)-HODE.

A landmark study used biotin-labeled 13(S)-HODE to pull down proteins from mouse hepatocyte lysates, leading to the identification of 77 potential binding proteins. nih.gov In silico molecular docking analysis of these candidates revealed that Catalase (CAT) had the highest predicted binding potential, an interaction that was later experimentally validated. nih.govresearchgate.net Other research using a similar approach identified a direct and specific interaction between biotin-labeled 13-S-HODE and the catalytic ATP-binding domain of mTOR, a master regulator of cell growth.

In studies using a related probe, 15(S)-HETE-biotin, 13(S)-HODE acted as a potent competitor, suggesting it shares binding partners. researchgate.net Two such proteins identified in the membrane fraction of rat basophilic leukemia cells were actin and the alpha-subunit of mitochondrial ATP synthase. researchgate.net

Table 3: Proteins Identified as Interacting with 13(S)-HODE via Biotinylated Probes

| Identified Protein Target | Experimental Approach | Functional Consequence of Binding | Citation |

|---|---|---|---|

| Catalase (CAT) | Pull-down with this compound from hepatocyte lysates, followed by proteomics and surface plasmon resonance. | Inhibition of enzyme activity, leading to increased oxidative stress. | nih.govresearchgate.net |

| mTOR | Affinity protein purification with biotin-labeled 13-S-HODE. | Inhibition of kinase activity, suppression of cancer cell growth. | |

| Actin, α-subunit of mitochondrial ATP synthase | Competition by 13(S)-HODE for binding to proteins pulled down by 15(S)-HETE-biotin. | Potential modulation of cytoskeletal dynamics and energy metabolism. | researchgate.net |

| 77 potential proteins | Pull-down with this compound from mouse hepatocyte lysates followed by proteomics. | Provides a map of the 13(S)-HODE interactome for further investigation. | nih.gov |

Association with Cytoskeletal and Mitochondrial Proteins (e.g., Actin, Mitochondrial ATP Synthase Alpha-Subunit)

Biotinylation studies have been pivotal in identifying the association of 13(S)-HODE with fundamental cellular proteins, including those of the cytoskeleton and mitochondria. Using biotinylated probes, researchers have identified specific membrane-associated proteins that interact with hydroxy fatty acids like 13(S)-HODE. nih.gov

Two such proteins, with apparent molecular weights of 43 and 58 kDa, were isolated and identified through microsequencing as actin and the alpha-subunit of mitochondrial ATP synthase, respectively. nih.gov The interaction with actin, a key component of the cytoskeleton, suggests a role for 13(S)-HODE in processes involving cellular structure, motility, and division. nih.govmolbiolcell.org The association with the mitochondrial ATP synthase alpha-subunit points to a potential influence on cellular energy metabolism. nih.govmicrobialcell.com This enzyme is a critical component of the F1 portion of the ATP synthase complex, which is responsible for synthesizing ATP. microbialcell.com

Specificity of Binding to Identified Target Proteins

The binding of 13(S)-HODE to its identified target proteins exhibits a notable degree of specificity. Competition experiments have demonstrated that 13(S)-HODE is a highly effective competitor for the binding of biotinylated probes to both actin and the mitochondrial ATP synthase alpha-subunit. nih.gov In these studies, 13(S)-HODE and 15(S)-HETE were the most potent competitors, followed by other related fatty acids, indicating a specific recognition of the (S) hydroxy fatty acid structure. nih.govnih.gov

Further investigations using pull-down assays with biotin-labeled 13(S)-HODE have confirmed these interactions. nih.gov For instance, biotin-labeled 13(S)-HODE was shown to bind to mTOR, and this binding could be competed off by an excess of unlabeled 13(S)-HODE, highlighting the specificity of the interaction. biorxiv.org In contrast, biotin-labeled linoleic acid, used as a control, did not show the same interaction, further underscoring the specific nature of the binding of 13(S)-HODE to its protein targets. biorxiv.org

Table 1: Identified Protein Targets of 13(S)-HODE

| Target Protein | Cellular Location | Apparent Molecular Weight | Function |

|---|---|---|---|

| Actin | Cytoskeleton, Membrane | 43 kDa | Cytoskeletal structure, cell motility |

| Mitochondrial ATP Synthase Alpha-Subunit | Mitochondria, Membrane | 58 kDa | ATP synthesis, energy metabolism |

| mTOR | Cytoplasm | 289 kDa | Cell growth, proliferation, metabolism |

Transcriptional Regulation and Gene Expression Profiling

Beyond direct protein binding, 13(S)-HODE has been shown to influence cellular function by modulating the activity of key transcription factors and altering gene expression profiles.

Activation of Sterol Regulatory Element-Binding Protein 1 (SREBP1)

Studies have revealed that 13(S)-HODE can activate Sterol Regulatory Element-Binding Protein 1 (SREBP1), a critical transcription factor in the regulation of lipid metabolism. nih.govresearchgate.net A mixture of 9-HODE and 13-HODE has been shown to induce liver steatosis and activate SREBP1. nih.govresearchgate.net This activation leads to an increase in the cleaved, mature form of SREBP1 and its target genes, such as FASN (Fatty Acid Synthase), which are involved in fatty acid and triglyceride synthesis. nih.gov Interestingly, while both 9-HODE and 13-HODE can induce steatosis, 13-HODE appears to be a more significant activator of SREBP1. nih.gov The mechanism for this activation is thought to involve the direct binding of 13(S)-HODE to and inhibition of catalase, an enzyme that breaks down reactive oxygen species. nih.govresearchgate.net

Induction of PPAR-Inducible Genes

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 13(S)-hydroxyoctadecadienoic acid | 13(S)-HODE |

| This compound | |

| 15(S)-hydroxyeicosatetraenoic acid | 15(S)-HETE |

| Sterol Regulatory Element-Binding Protein 1 | SREBP1 |

| Peroxisome proliferator-activated receptor-gamma | PPARγ |

| Fatty Acid Synthase | FASN |

| Plasminogen activator inhibitor-1 | PAI-1 |

| Mammalian target of rapamycin | mTOR |

Role of 13 S Hode Associated Pathways in Pre Clinical Disease Models and Biological Systems

Hepatic Lipid Metabolism and Steatosis Research Models

In the context of liver disease, 13(S)-HODE is increasingly recognized for its role in hepatic lipid accumulation and the development of steatosis (fatty liver). nih.gov Studies using mouse models of alcoholic liver disease have found that ethanol (B145695) consumption combined with a diet high in unsaturated fats leads to elevated hepatic levels of 13-HODE, which correlates with steatosis and inflammation. plos.org

Recent research has identified a direct mechanism by which 13-HODE promotes lipid accumulation. nih.gov In models of age-related liver steatosis, 13-HODE produced by senescent hepatocytes and macrophages was shown to directly inhibit the activity of catalase, a key antioxidant enzyme. nih.gov This inhibition leads to an increase in reactive oxygen species, which in turn activates Sterol Regulatory Element-Binding Protein 1 (SREBP1), a master regulator of fatty acid synthesis. nih.gov A mixture containing 9-HODE and 13-HODE was found to induce liver steatosis and activate SREBP1. nih.gov Conversely, the overexpression of catalase was able to reduce 13-HODE-induced steatosis. nih.gov

Furthermore, integrated transcriptomic and metabolomic analyses in freshwater drum models of lipid deposition identified the peroxisome proliferator-activated receptor (PPAR) signaling pathway and its mediated-product 13(S)-HODE as a key target in regulating lipid metabolism and oxidative stress. mdpi.com An increase in 13(S)-HODE due to high-fat diets was hypothesized to exacerbate lipid deposition and oxidative stress. mdpi.com

| Model System | Key Pathway/Target | Observed Effect of 13(S)-HODE | Reference |

|---|---|---|---|

| Mouse Model of Age-Related Liver Steatosis | Catalase, SREBP1 | Directly inhibits catalase activity, leading to SREBP1 activation and lipid accumulation. | nih.gov |

| Mouse Model of Alcoholic Liver Disease | Inflammatory and Lipid Metabolism Pathways | Levels are elevated in conjunction with hepatic steatosis and inflammation. | plos.org |

| Freshwater Drum (Aplodinotus grunniens) Model | PPAR Signaling | Identified as a key target of PPAR signaling, potentially exacerbating lipid deposition and oxidative stress. | mdpi.com |

Oncological Research Models

The role of 13(S)-HODE in cancer is highly context-dependent, with studies demonstrating both pro-tumorigenic and anti-tumorigenic effects depending on the cancer type and the specific signaling environment.

In colorectal cancer models, 13(S)-HODE is predominantly viewed as a tumor-suppressive metabolite. aacrjournals.orgresearchgate.net A consistent finding is that the expression of the enzyme 15-LOX-1, which produces 13(S)-HODE, is significantly reduced or absent in human colon cancer tissues compared to normal mucosa. wikipedia.orgresearchgate.net This downregulation leads to decreased intracellular levels of 13(S)-HODE in tumors. researchgate.net

Mechanistic studies in colorectal cancer cell lines (e.g., RKO, HT-29) have shown that exogenous application of 13(S)-HODE can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. aacrjournals.orgresearchgate.net One of the key pathways implicated in this effect involves Peroxisome Proliferator-Activated Receptor delta (PPAR-δ). portlandpress.comnih.gov PPAR-δ is known to promote colonic tumorigenesis. nih.gov Research has demonstrated that 13(S)-HODE can bind to, deactivate, and down-regulate the expression of PPAR-δ, thereby restoring apoptotic signaling in cancer cells. portlandpress.comnih.gov This suggests that the loss of the 15-LOX-1/13(S)-HODE axis contributes to the progression of colorectal cancer by allowing for unchecked PPAR-δ activity. nih.gov

| Model System | Key Pathway/Target | Observed Effect of 13(S)-HODE | Reference |

|---|---|---|---|

| Human Colon Cancer Tissues | 15-LOX-1 Expression | 15-LOX-1 and its product 13(S)-HODE are downregulated in cancer tissue. | wikipedia.orgresearchgate.net |

| RKO & HT-29 Colon Cancer Cells | Cell Cycle, Apoptosis | Inhibits proliferation, induces cell cycle arrest and apoptosis. | aacrjournals.orgresearchgate.net |

| Colorectal Cancer Cells | PPAR-δ | Binds to and downregulates PPAR-δ, restoring apoptosis. | portlandpress.comnih.gov |

In stark contrast to its role in colorectal cancer, the 15-LOX-1/13(S)-HODE axis is strongly implicated in promoting prostate cancer. wikipedia.orgscielo.br Studies have shown that 15-LOX-1 is overexpressed in prostate cancer tissue compared to normal tissue, and its expression level correlates with tumor severity (Gleason score). wikipedia.orgoup.com This overexpression leads to increased production of 13(S)-HODE in prostate cancer cell lines like PC-3 and LNCaP. wikipedia.orgnih.gov

In these models, 13(S)-HODE enhances cellular proliferation. oup.com The mechanisms appear to involve the activation of the MAP Kinase (MAPK) signaling pathway and an increase in the expression of the Insulin-like Growth Factor-1 Receptor (IGF-1R), which promotes both proliferation and migration. scielo.brjournalaim.com Furthermore, the overexpression of 15-LOX-1 and subsequent production of 13(S)-HODE has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, which is critical for tumor growth and metastasis. oup.com In nude mouse models, overexpressing 15-LOX-1 in PC-3 cells enhanced tumorigenesis. oup.com

| Model System | Key Pathway/Target | Observed Effect of 13(S)-HODE | Reference |

|---|---|---|---|

| Human Prostate Cancer Tissues & Cells (PC-3, LNCaP) | 15-LOX-1 Expression | 15-LOX-1 and 13(S)-HODE levels are elevated. | wikipedia.orgnih.gov |

| PC-3 Prostate Cancer Cells | MAPK Pathway, IGF-1R | Activates MAPK signaling and increases IGF-1R expression, enhancing proliferation. | scielo.brjournalaim.com |

| PC-3 Xenograft Mouse Model | VEGF, Angiogenesis | Increases VEGF expression and enhances tumor growth. | oup.com |

The role of 13(S)-HODE in breast cancer is complex, with studies suggesting it can both promote and inhibit tumor growth depending on the specific context and cell line. wikipedia.orgscielo.br Some studies have shown that 13(S)-HODE stimulates the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cell lines. wikipedia.org In human breast cancer tissue, levels of 13-HODE were found to be significantly elevated in more rapidly growing cancers. wikipedia.org

Conversely, other research demonstrates an anti-proliferative and pro-apoptotic role for 13(S)-HODE in the same cell lines. researchgate.netnih.gov One study found that 13(S)-HODE inhibited the growth of both MCF-7 and MDA-MB-231 cells in a dose- and time-dependent manner, an effect associated with cell cycle arrest and apoptosis. nih.gov This anti-growth effect was linked to the downregulation of PPAR-δ expression in MCF-7 cells. researchgate.netnih.gov

13(S)-HODE is a product of lipid peroxidation. mdpi.com Its precursor, 13-hydroperoxy-9,11(Z,E)-octadecadienoic acid (13-HPODE), can degrade into reactive aldehydes that covalently modify cellular proteins. nih.gov Research in MCF-7 cells focused on identifying proteins modified by these aldehydes, highlighting a mechanism by which lipid peroxidation products can directly alter cellular machinery and contribute to the oxidative stress environment of cancer cells. nih.gov

| Model System | Key Pathway/Target | Observed Effect of 13(S)-HODE | Reference |

|---|---|---|---|

| MCF-7, MDA-MB-231, BT-20 Cells | Cell Proliferation | Stimulates proliferation in some studies. | wikipedia.org |

| MCF-7, MDA-MB-231 Cells | Apoptosis, PPAR-δ | Inhibits growth and induces apoptosis in other studies, linked to PPAR-δ downregulation. | researchgate.netnih.gov |

| Human Breast Cancer Tissue | Tumor Growth Rate | Levels are elevated in rapidly growing cancers. | wikipedia.org |

| MCF-7 Cells | Lipid Peroxidation | As a lipid peroxidation product, its precursors can modify cellular proteins. | nih.gov |

Prostate Cancer Cell Proliferation and Migration Studies

Inflammatory and Oxidative Stress Models

13(S)-HODE is a well-established marker and mediator of inflammation and oxidative stress. wikipedia.orgfrontiersin.org Oxidative stress in tissues, characterized by an imbalance of free radicals and antioxidants, leads to the non-enzymatic and enzymatic oxidation of linoleic acid, generating significant amounts of HODEs, including 13-HODE. wikipedia.orgwikipedia.org Elevated levels of 13-HODE are found in various conditions associated with oxidative stress, such as steatohepatitis, atherosclerosis, and neurodegenerative diseases. wikipedia.org

In inflammatory models, 13(S)-HODE often exerts its effects through the activation of PPARs, particularly PPARγ. wikipedia.orgportlandpress.comnih.gov Activation of PPARγ by 13(S)-HODE can have anti-inflammatory consequences, such as inducing monocyte maturation into macrophages and promoting apoptosis in certain cell lines, which can help clear damaged cells. portlandpress.comnih.gov However, its role can be dualistic. For instance, in airway epithelial cells, 13-HODE has been shown to induce mitochondrial dysfunction and cell damage through ROS-mediated oxidative stress. frontiersin.org In models of inflammatory pain, 13-HODE is released in the skin upon injury and can sensitize pain receptors like TRPV1. portlandpress.comfrontiersin.org

| Model/Condition | Key Pathway/Target | Observed Effect/Role of 13(S)-HODE | Reference |

|---|---|---|---|

| General Oxidative Stress | Linoleic Acid Oxidation | Serves as a major biomarker of oxidative stress and lipid peroxidation. | wikipedia.orgwikipedia.org |

| Inflammatory Cells (e.g., Macrophages) | PPARγ | Activates PPARγ, leading to modulation of inflammatory gene expression and apoptosis. | portlandpress.comnih.gov |

| Airway Epithelial Cells | Mitochondria, ROS | Induces mitochondrial dysfunction and damage via oxidative stress. | frontiersin.org |

| Inflammatory Pain Models | TRPV1 Receptor | Contributes to heat hyperalgesia by sensitizing nociceptors. | portlandpress.comfrontiersin.org |

Atherosclerosis Progression Models

In the progression of atherosclerosis, 13(S)-HODE plays a significant and complex role. It is a dominant lipid component found within atherosclerotic plaques in both animal models and humans. wikipedia.orgnih.gov In the early stages of atherosclerosis, 13(S)-HODE is generated enzymatically by 15-LOX-1 within macrophages in the vessel wall. nih.govresearchgate.net

This enzymatically produced 13(S)-HODE activates the transcription factor PPARγ. wikipedia.orgnih.gov The activation of the 13(S)-HODE/PPARγ axis stimulates macrophages to increase their expression of the scavenger receptor CD36 and the fatty acid-binding protein aP2 (also known as FABP4). wikipedia.orgnih.govresearchgate.netnih.gov This upregulation enhances the uptake of oxidized low-density lipoproteins (oxLDL) and other lipids by the macrophages, causing them to transform into lipid-laden foam cells, a hallmark of early atherosclerotic lesions. wikipedia.org While this process contributes to plaque formation, it is sometimes considered a protective mechanism to clear lipids from the vascular wall. nih.gov However, the 13(S)-HODE/PPARγ axis also induces apoptosis in these foam cells, which can contribute to the growth of the plaque's necrotic core in more advanced stages. wikipedia.orgnih.gov

In more mature plaques, the composition of HODEs shifts, with an increasing proportion of non-enzymatically formed 13(R)-HODE and 9-HODE, reflecting a state of overwhelming oxidative stress. wikipedia.orgnih.gov

| Stage of Atherosclerosis | Key Pathway/Target | Observed Effect of 13(S)-HODE | Reference |

|---|---|---|---|

| Early Lesions | 15-LOX-1, PPARγ, CD36, FABP4 | Activates PPARγ, upregulates CD36/FABP4, and promotes macrophage transformation into foam cells. | wikipedia.orgnih.govresearchgate.netnih.gov |

| Plaque Progression | Apoptosis | Induces apoptosis in macrophages/foam cells, potentially contributing to necrotic core formation. | wikipedia.orgnih.gov |

| General Plaque Component | Lipid Accumulation | Is a dominant oxidized lipid component of atherosclerotic plaques. | wikipedia.orgcaymanchem.com |

Future Research Directions for 13 S Hode Biotin and Its Analogues in Chemical Biology

Exploration of Novel Binding Partners and Undiscovered Molecular Targets

The full spectrum of proteins that interact with 13(S)-HODE in vivo remains largely uncharacterized. The use of 13(S)-HODE-biotin as a probe provides a basis for identifying novel binding proteins and receptors. caymanchem.com While some targets are known, such as peroxisome proliferator-activated receptors (PPARs), the existence of other molecular partners is highly probable. physiology.orgnih.gov

Recent studies have begun to uncover new interactions. For instance, affinity purification coupled with mass spectrometry has identified the mechanistic target of rapamycin (B549165) (mTOR) as a direct binding partner of 13(S)-HODE. biorxiv.orgbiorxiv.org This interaction was shown to inhibit mTOR's kinase activity in an ATP-competitive manner, suggesting a tumor-suppressive role for this lipid metabolite. biorxiv.orgbiorxiv.org Further research using this compound could validate and expand upon these findings, potentially identifying other components of the mTOR signaling pathway or entirely new signaling cascades that are modulated by 13(S)-HODE.

Future investigations should employ this compound in affinity-based proteomics studies across various cell types and tissues to create a comprehensive map of its interactome. This will be crucial for elucidating the full range of its biological functions, from regulating inflammation and cell growth to its involvement in pathological conditions like cancer and metabolic diseases. physiology.orgbiorxiv.org

Advanced Structural-Activity Relationship Studies for Selective Target Engagement

Understanding the structural determinants of 13(S)-HODE's interactions with its targets is essential for developing selective chemical probes and potential therapeutics. The stereochemistry of HODEs is a critical factor in their biological activity. physiology.orgjst.go.jp For example, 13(S)-HODE and its enantiomer, 13(R)-HODE, can have different or even opposing effects on cell growth and apoptosis. physiology.org

Advanced structure-activity relationship (SAR) studies are needed to dissect how the specific configuration of the hydroxyl group and the geometry of the double bonds in HODE isomers influence their binding affinity and functional effects on various receptors. For example, studies have shown that while both 13(S)-HODE and 13(R)-HODE can be generated in vivo, their binding to and activation of targets like PPARγ can differ significantly. physiology.orgnih.gov

Future SAR studies should involve the synthesis and biological evaluation of a wide range of 13(S)-HODE analogues. By systematically modifying the key functional groups of the 13(S)-HODE molecule, researchers can identify the precise structural features required for selective engagement of specific targets. This knowledge will be invaluable for designing more potent and selective probes to investigate the distinct roles of different HODE-activated pathways.

Development of Refined Analytical Probes and Methodologies for Lipidomics Research

The field of lipidomics has been significantly advanced by the development of mass spectrometry-based techniques. annualreviews.orgcreative-proteomics.com However, the comprehensive analysis of lipidomes, especially for distinguishing between isomeric species, remains a challenge. frontiersin.org this compound and its analogues can be utilized to develop more refined analytical probes and methodologies.

The biotin (B1667282) tag on 13(S)-HODE allows for its use in affinity purification, but future probes could incorporate other functionalities. For example, the development of photo-cross-linkable or click-chemistry-compatible versions of 13(S)-HODE would enable covalent capture of interacting proteins, facilitating their identification by mass spectrometry.

Furthermore, there is a need for improved analytical methods to quantify the different isomers of HODE in biological samples. Current methods often struggle to differentiate between the various stereoisomers and regioisomers, which can have distinct biological activities. nih.govresearchgate.net The development of new chromatographic techniques and mass spectrometry fragmentation strategies, guided by the use of well-defined synthetic standards of HODE isomers, will be crucial for accurately profiling these lipids in health and disease. nih.gov

Investigation of Stereoisomeric Specificity in Biological Actions of HODEs

The biological effects of hydroxyoctadecadienoic acids (HODEs) are often highly dependent on their specific stereoisomeric form. jst.go.jp For instance, 13(S)-HODE is primarily produced by the enzyme 15-lipoxygenase-1 (15-LOX-1), while its enantiomer, 13(R)-HODE, can be generated through various enzymatic and non-enzymatic pathways. physiology.org These two isomers have been shown to exert different, and sometimes opposing, effects on cellular processes.

A notable example is their differential impact on colorectal cancer cells, where 13(S)-HODE was found to decrease cell growth and induce apoptosis, partly through its interaction with PPARγ, whereas 13(R)-HODE promoted cell growth. physiology.org Similarly, the activation of PPARγ by HODE enantiomers can vary, with the (S) form of 13-(Z,E)-HODE showing higher activity than the (R) form. nih.gov This stereospecificity highlights the importance of studying each isomer individually.

Future research must focus on elucidating the precise molecular mechanisms that underlie the stereoisomeric specificity of HODE actions. This will require the use of pure enantiomers in cellular and in vivo studies to dissect their distinct signaling pathways and downstream effects. The development of selective antibodies and analytical methods to detect and quantify specific HODE stereoisomers in biological tissues will also be critical for understanding their roles in various physiological and pathological states. researchgate.net

Integration with Multi-Omics Approaches for Systems-Level Understanding

To gain a comprehensive understanding of the biological roles of 13(S)-HODE and its analogues, it is essential to integrate lipidomic data with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. nih.gov This systems-level approach can reveal the broader impact of HODE signaling on cellular networks and pathways.

For example, a multi-omics analysis of atretic sheep follicles identified 13(S)-HODE as a driver of granulosa cell ferroptosis through the linoleic acid metabolism pathway. researchgate.net Another study combining proteomics and metabolomics identified mTOR as a direct target of 13(S)-HODE, linking polyunsaturated fatty acid metabolism to the regulation of cancer cell growth. biorxiv.org

Future research should leverage multi-omics strategies to explore the effects of this compound and its analogues in various biological contexts. By combining data on changes in gene expression, protein levels, and metabolite profiles following treatment with these probes, researchers can construct detailed models of the signaling networks they modulate. This integrated approach will be crucial for uncovering novel functions of HODEs and for identifying new therapeutic targets in diseases where lipid signaling is dysregulated.

常见问题

Basic Research Questions

Q. How is 13(S)-HODE-biotin synthesized and characterized for research applications?

- Methodology : this compound is synthesized by conjugating biotin to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) via NHS ester chemistry. Key steps include:

- Purification of 13(S)-HODE using reverse-phase HPLC to ensure stereochemical purity .

- Biotinylation via carbodiimide crosslinking, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural validation .

- Purity assessment (>95%) via thin-layer chromatography (TLC) or LC-MS .

Q. What experimental methods are recommended for detecting this compound in biological samples?

- Methodology :

- Streptavidin-based pull-down assays : Utilize streptavidin-coated beads to isolate biotinylated 13(S)-HODE-protein complexes, followed by Western blotting or LC-MS/MS for target identification .

- Fluorescence microscopy : Pair with avidin-FITC conjugates to visualize subcellular localization in fixed cells .

- Quantitative LC-MS/MS : Use stable isotope-labeled internal standards (e.g., deuterated 13(S)-HODE) for absolute quantification in plasma or tissue homogenates .

Q. What are the standard protocols for evaluating this compound’s binding affinity to lipid-binding proteins?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize biotinylated 13(S)-HODE on a streptavidin-coated sensor chip and measure real-time binding kinetics with proteins like PPARγ or CD36 .

- Competitive ELISA : Pre-incubate target proteins with free 13(S)-HODE to validate specificity of biotinylated probe binding .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported inhibitory effects of this compound on calcium influx in polymorphonuclear leukocytes?

- Methodology :

- Cell-type specificity : Compare responses in neutrophils vs. macrophages using calcium imaging (e.g., Fluo-4 AM dye) under varying oxidative stress conditions .

- Dose-response studies : Test concentrations from 1 nM to 10 µM to identify biphasic effects .

- Genetic knockdown : Use siRNA targeting putative receptors (e.g., GPR132) to confirm mechanistic pathways .

Q. What strategies optimize the use of this compound for studying lipid-protein interactions in complex biological matrices?

- Methodology :

- Pre-blocking nonspecific binding : Treat samples with excess free biotin or bovine serum albumin (BSA) before adding this compound .

- Crosslinking stabilization : Apply formaldehyde fixation to preserve transient interactions during pull-down assays .

- Multi-omics integration : Combine proteomics data with lipidomics profiling to map interaction networks in atherosclerosis models .

Q. How can researchers address challenges in quantifying this compound’s cellular uptake efficiency?

- Methodology :

- Flow cytometry with pH-sensitive probes : Use pHrodo-biotin to distinguish surface-bound vs. internalized this compound in live cells .

- Metabolic inhibition : Treat cells with sodium azide to differentiate active transport from passive diffusion .

Data Interpretation & Technical Challenges

Q. How should researchers interpret discrepancies in this compound’s reported binding to PPARγ vs. other lipid receptors?

- Methodology :

- Structural modeling : Compare ligand-binding pockets of PPARγ and GPR120 using molecular docking simulations .

- Functional assays : Measure transcriptional activity of PPARγ luciferase reporters vs. calcium signaling in GPR120-expressing cells .

Q. What controls are critical for ensuring specificity in this compound-based assays?

- Essential controls :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。